molecular formula C18H17N5O3 B13703908 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione

2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione

Cat. No.: B13703908
M. Wt: 351.4 g/mol
InChI Key: PTUUXOSRBCNYSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core with a purine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(3-methylbutyl)-5-(6-oxo-1,7-dihydropurin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H17N5O3/c1-9(2)5-6-23-17(25)11-4-3-10(7-12(11)18(23)26)14-21-15-13(16(24)22-14)19-8-20-15/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

PTUUXOSRBCNYSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C(=O)N3)NC=N4

Origin of Product

United States

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